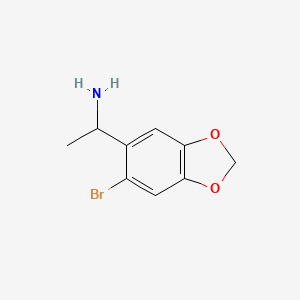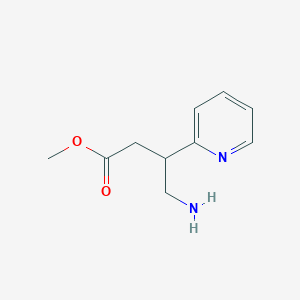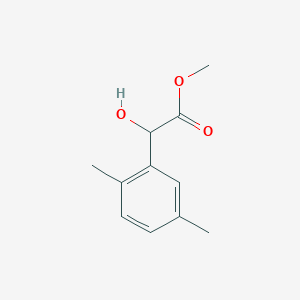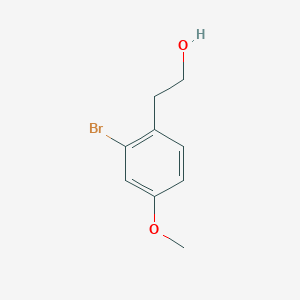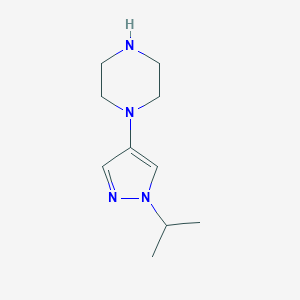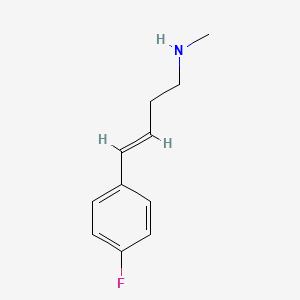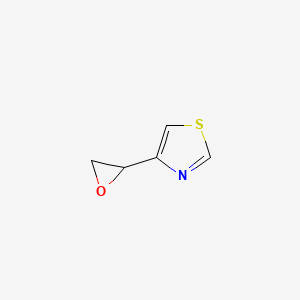
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride: is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidinone ring substituted with an amino group and a hydroxymethyl group, making it a versatile molecule for chemical synthesis and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a chiral precursor, such as (S)-5-hydroxymethyl-2-pyrrolidinone.
Amination: The hydroxymethyl group is converted to an amino group through a series of reactions involving reagents like ammonia or amines.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The amino group can undergo reduction to form primary amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Substituted pyrrolidinone derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Chiral Compounds: Used as a building block for the synthesis of various chiral compounds.
Catalysis: Acts as a ligand in asymmetric catalysis.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Protein Interaction Studies: Used in studies involving protein-ligand interactions.
Medicine:
Drug Development: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Antimicrobial Agents: Potential use in the development of antimicrobial agents.
Industry:
Polymer Synthesis: Used in the synthesis of specialty polymers with unique properties.
Material Science: Investigated for its potential in the development of advanced materials.
Mécanisme D'action
The mechanism of action of (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme activity by mimicking the natural substrate, thereby blocking the active site and preventing the enzyme from catalyzing its reaction.
Comparaison Avec Des Composés Similaires
(3R,5S)-3-fluoro-5-(hydroxymethyl)pyrrolidin-2-one: Similar structure but with a fluorine atom instead of an amino group.
(S)-5-hydroxymethyl-2-pyrrolidinone: Lacks the amino group, making it less versatile in certain reactions.
(3R,5S)-3-(dibenzylamino)-5-(hydroxymethyl)pyrrolidin-2-one: Contains a dibenzylamino group, which may alter its reactivity and applications.
Uniqueness:
Versatility: The presence of both amino and hydroxymethyl groups makes (3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride highly versatile for various chemical reactions.
Chirality: Its chiral nature allows for specific interactions with biological molecules, making it valuable in drug development and enzyme inhibition studies.
This compound’s unique combination of functional groups and chiral centers makes it a valuable tool in both research and industrial applications.
Propriétés
Numéro CAS |
1692915-48-2 |
|---|---|
Formule moléculaire |
C5H11ClN2O2 |
Poids moléculaire |
166.60 g/mol |
Nom IUPAC |
(3R,5S)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-1-3(2-8)7-5(4)9;/h3-4,8H,1-2,6H2,(H,7,9);1H/t3-,4+;/m0./s1 |
Clé InChI |
AZPGEVGVMXTWBS-RFKZQXLXSA-N |
SMILES isomérique |
C1[C@H](NC(=O)[C@@H]1N)CO.Cl |
SMILES canonique |
C1C(NC(=O)C1N)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(Benzo[d]thiazol-2-yl)cyclopentan-1-amine](/img/structure/B13601787.png)

